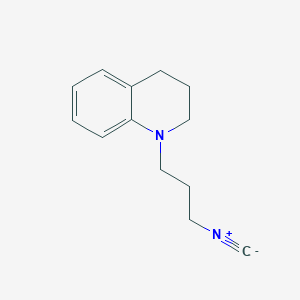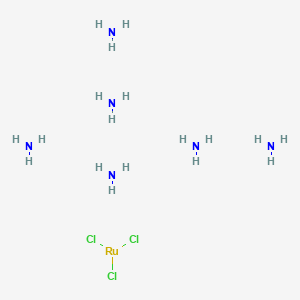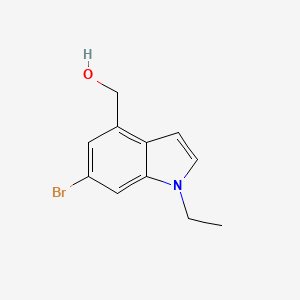
(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound features a bromine atom at the 6th position, an ethyl group at the 1st position, and a methanol group at the 4th position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-ethyl-1H-indol-4-yl)-methanol typically involves the bromination of an indole precursor followed by the introduction of the ethyl and methanol groups. One possible synthetic route could be:
Bromination: Starting with 1-ethylindole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Methanol Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of (6-Bromo-1-ethyl-1H-indol-4-yl)-formaldehyde or (6-Bromo-1-ethyl-1H-indol-4-yl)-carboxylic acid.
Reduction: Formation of 1-ethyl-1H-indol-4-yl-methanol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Potential use in drug discovery and development due to its structural similarity to bioactive indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (6-Bromo-1-ethyl-1H-indol-4-yl)-methanol would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, affecting various biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-1H-indole: Lacks the bromine and methanol groups.
6-Bromo-1H-indole: Lacks the ethyl and methanol groups.
4-Methoxy-1-ethyl-1H-indole: Has a methoxy group instead of a methanol group.
Uniqueness
(6-Bromo-1-ethyl-1H-indol-4-yl)-methanol is unique due to the specific combination of substituents on the indole ring, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H12BrNO |
|---|---|
Peso molecular |
254.12 g/mol |
Nombre IUPAC |
(6-bromo-1-ethylindol-4-yl)methanol |
InChI |
InChI=1S/C11H12BrNO/c1-2-13-4-3-10-8(7-14)5-9(12)6-11(10)13/h3-6,14H,2,7H2,1H3 |
Clave InChI |
KWKXNPFSXZOKEQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC2=C(C=C(C=C21)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



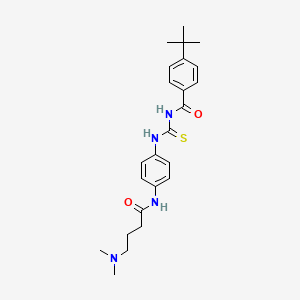
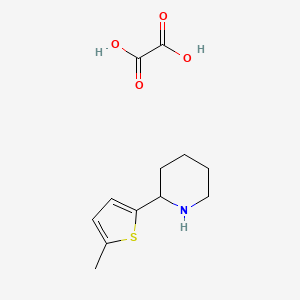
![1-[alpha-Methyl-4-(2-methylpropyl)benzeneacetate] beta-D-Glucopyranuronic Acid](/img/structure/B13726010.png)
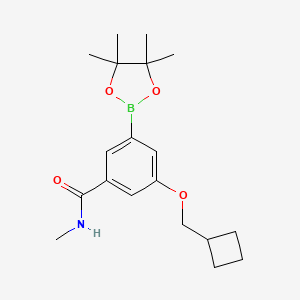
![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)

![(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one](/img/structure/B13726041.png)
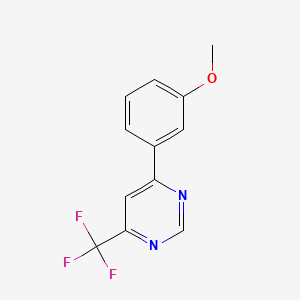


![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
